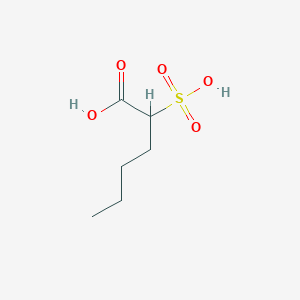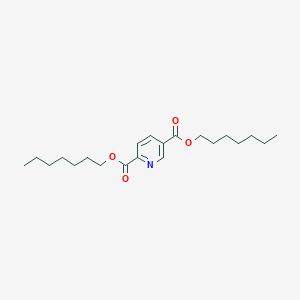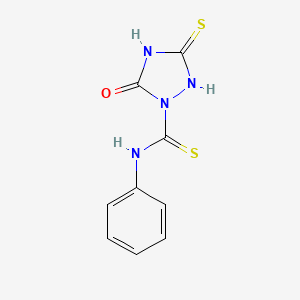
(1,1'-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a propanoic acid side chain, which is further substituted with an alpha-hydroxy and beta-methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- typically involves several steps, starting from commercially available biphenyl derivatives. One common method involves the Friedel-Crafts acylation of biphenyl with propanoic acid derivatives, followed by selective hydroxylation and methylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, chromatography, and crystallization to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized biphenyl derivatives.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the alpha-hydroxy and beta-methyl groups, resulting in different chemical and biological properties.
4-Phenylbutyric acid: Contains a butyric acid side chain instead of a propanoic acid, leading to variations in reactivity and applications.
2-Hydroxy-4-phenylbutyric acid: Similar structure but with different substitution patterns, affecting its chemical behavior and uses.
Uniqueness
The unique combination of the biphenyl core with the alpha-hydroxy and beta-methyl groups in (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
65383-06-4 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-hydroxy-3-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H16O3/c1-11(15(17)16(18)19)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15,17H,1H3,(H,18,19) |
Clé InChI |
SDMFWIXCQGKUDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


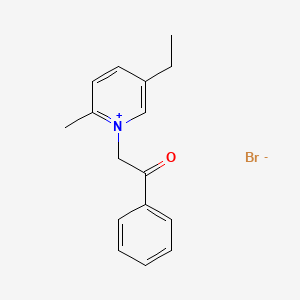
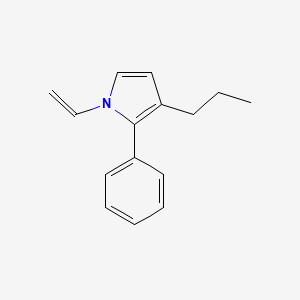
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)
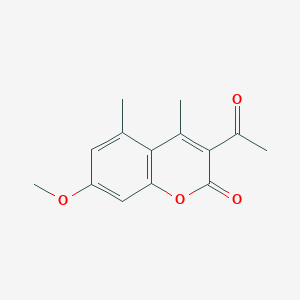
![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)
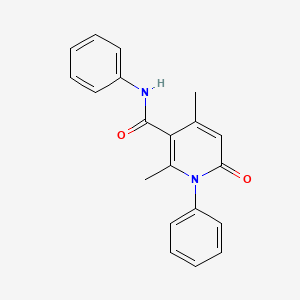
![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)
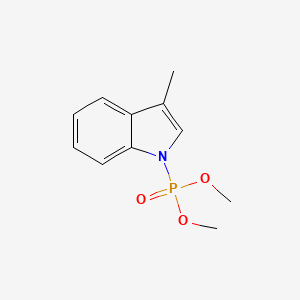

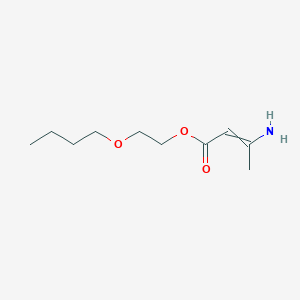
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
